molecular formula C22H23N3O2 B11194179 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11194179
M. Wt: 361.4 g/mol
InChI Key: XSQFMVXPJQGDIL-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its pyrimidine ring structure, which is substituted with various functional groups, including ethyl, phenyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions: Introduction of the ethyl and phenyl groups can be carried out through nucleophilic substitution reactions using suitable alkylating agents.

    Acetamide formation: The final step involves the acylation of the pyrimidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide
  • 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)propionamide

Uniqueness

The uniqueness of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the acetamide functionality, can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-3-16-10-12-19(13-11-16)23-20(26)15-25-21(27)14-18(4-2)24-22(25)17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3,(H,23,26)

InChI Key

XSQFMVXPJQGDIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)CC

Origin of Product

United States

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